Benzodiazepines are a class of psychoactive drugs with a wide range of applications in medicine, particularly in the treatment of anxiety, insomnia, and seizures. The chemical structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. Among the various benzodiazepine compounds, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has emerged as a compound of interest due to its potential therapeutic applications and unique chemical properties. The synthesis and characterization of such compounds are crucial for the development of new pharmaceutical agents with improved efficacy and safety profiles1.
In medicinal chemistry, the synthesis of benzodiazepine derivatives is of significant interest due to their pharmacological properties. The research on 1,4-benzodiazepine-2,5-diones has revealed that the introduction of electron-withdrawing groups can facilitate the ring closure necessary for the formation of these compounds. Moreover, the presence of such groups can lead to novel rearrangements, potentially yielding new compounds with unique biological activities1. Additionally, enantiomerically pure benzodiazepine derivatives have been identified as potent Hdm2 antagonists, which can disrupt the interaction between p53 and Hdm2, thus offering a therapeutic strategy for cancer treatment4.
In pharmacology, the study of benzodiazepine derivatives has led to the identification of compounds with anxiolytic properties. For instance, derivatives of pyrrolo[2,1-c][1,4]benzodiazepine have been evaluated in clinical trials for their anxiolytic effects. Metabolism studies suggest that modifications to the molecular structure, such as the addition of methyl groups, can influence the activity and duration of action of these compounds2.
The field of synthetic chemistry has made significant contributions to the development of benzodiazepine derivatives. Enantioselective synthesis techniques have been employed to create diversely substituted quaternary benzodiazepines with high enantioselectivity. These methods allow for the creation of compounds with specific stereochemistry, which is crucial for their biological activity. The use of key reagents like methyl malonylchloride has facilitated the synthesis of benzodiazepine derivatives with additional functional groups, expanding the chemical diversity and potential applications of these molecules35.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is categorized as:
The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of an o-phenylenediamine derivative with a diketone under controlled conditions. The following outlines the general synthetic route:
In industrial settings, these methods may be scaled up using continuous flow reactors to enhance efficiency and scalability .
The molecular structure of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione features a benzodiazepine core with specific substituents that influence its chemical properties:
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions:
The products formed depend on the specific reagents and conditions used in each reaction type.
As a member of the benzodiazepine family, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione likely interacts with GABA-A receptors:
This interaction can lead to enhanced inhibitory neurotransmission in the central nervous system.
The physical and chemical properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are essential for understanding its behavior in different environments:
The scientific applications of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione span various fields:
It is studied for its potential as a therapeutic agent targeting GABA receptors for conditions such as anxiety and insomnia.
This compound serves as a useful reagent in organic synthesis and medicinal chemistry for developing new drugs.
Research involving this compound contributes to understanding GABAergic signaling pathways and their implications in neurological disorders .
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione represents a structurally distinct heterocyclic compound within the broader benzodiazepine chemical class. Unlike pharmacologically active 1,4-benzodiazepines that target the central nervous system, this 2,5-dione derivative features a saturated seven-membered ring fused to a benzene ring, with ketone groups at positions 2 and 5. Its unique molecular architecture positions it as a scaffold for chemical synthesis and a subject of natural product research. Scientific interest in this compound spans its chemical properties, synthetic pathways, and potential biological significance as a fungal metabolite, offering insights into structural diversity within benzodiazepine chemistry beyond medicinal applications [2] [6].
Structurally, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (systematic name: 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione) belongs to the 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione core system. Its molecular formula is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.2 g/mol [1] [2] [6]. The core structure comprises a benzene ring fused to a seven-membered diazepine ring that is partially saturated (3,4-dihydro) and features two ketone groups (dione) at positions 2 and 5. The defining substituent is a methyl group attached to the nitrogen atom at position 3 of the diazepine ring [6].
Table 1: Key Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
CAS Registry Number | 24919-37-7 | [2] |
Molecular Formula | C₁₀H₁₀N₂O₂ | [1] [2] |
Molecular Weight | 190.2 g/mol | [2] [6] |
Melting Point | 320.5–321 °C | [2] |
Predicted Boiling Point | 510.2 ± 39.0 °C | [2] |
Predicted Density | 1.195 ± 0.06 g/cm³ | [2] |
Predicted pKa | 12.98 ± 0.40 | [2] |
Nomenclature for this compound exhibits variability across chemical databases:
CC1NC(=O)c2ccccc2NC1=O
) and InChIKey (LJONQULKOKMKBR-UHFFFAOYSA-N
) provide unambiguous machine-readable representations of its structure [6]. The compound emerged during structural explorations of the benzodiazepine scaffold in the latter half of the 20th century. Following the introduction of diazepam (1963) and related 1,4-benzodiazepines as anxiolytics, chemists systematically investigated structural modifications to understand structure-activity relationships and explore novel chemical spaces. The synthesis and characterization of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione represented a deliberate departure from the archetypal 5-aryl-1,4-benzodiazepin-2-ones. By introducing carbonyl groups at both positions 2 and 5 and saturating the 3,4-bond, chemists created a distinct chemotype devoid of the pharmacological hallmarks of classical benzodiazepine drugs [8].
While never achieving clinical fame itself, this compound became a reference point for studying:
Table 2: Commercial Availability as a Research Chemical
Supplier | Catalog Number | Purity | Quantity | Price (USD) |
---|---|---|---|---|
Matrix Scientific | 066161 | N/A | 500 mg | $315 |
American Custom Chemicals Corporation | CHM0295304 | 95.00% | 5 mg | $503 |
Data sourced from ChemicalBook listings [2]
Patent literature (e.g., US8815845B2) incorporates derivatives of 1,4-benzodiazepine-2,5-diones within broader claims covering compounds with therapeutic potential, highlighting ongoing research interest in this chemotype beyond traditional benzodiazepine pharmacology [4].
Although primarily characterized synthetically, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione shares significant structural homology with bioactive secondary metabolites produced by filamentous fungi, particularly those within the Aspergillus/Neosartorya lineage (Family Trichocomaceae) [5]. Fungi are prolific producers of diketopiperazine alkaloids and related nitrogen-containing heterocycles, often derived from amino acid precursors like tryptophan. While a direct isolation report of this specific methylated derivative from a natural source requires further confirmation, its structural core aligns closely with metabolites biosynthesized by Neosartorya species [5].
Neosartorya species (now formally classified under the single-name system as Aspergillus following the 2011 Melbourne Code, although the former name persists for pre-2013 classifications) are known to produce an impressive array of chemically diverse metabolites. These include indole alkaloids, peptides, meroterpenes, and polyketides [5]. The biochemical pathway leading to benzodiazepinediones likely involves condensation and cyclization reactions of amino acid precursors, analogous to diketopiperazine biosynthesis. Fungi inhabiting diverse niches—terrestrial soils, marine sediments, or as plant endophytes—exhibit significant metabolic plasticity, and variations in culture conditions can markedly influence the spectrum of secondary metabolites produced [5].
Research indicates that less than half of the approximately 23 known Neosartorya species have been chemically investigated for their secondary metabolites. Given the proven capacity of investigated species (e.g., N. fischeri, N. pseudofischeri, N. glabra, N. tsunodae, N. spinosa) to produce complex alkaloids and peptides featuring fused diazepine or piperazine rings, the isolation of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione or its analogs from understudied species or under specific fermentation conditions remains plausible [5]. Its identification would contribute to understanding the chemical ecology of these fungi and expand the repertoire of known biologically active natural product scaffolds.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2